molecular formula C10H10ClNS2 B14751122 Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate CAS No. 713-72-4

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate

Cat. No.: B14751122
CAS No.: 713-72-4
M. Wt: 243.8 g/mol
InChI Key: VMNCNPWWZYTRFD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate is an organic compound that belongs to the class of carbamodithioates These compounds are characterized by the presence of a carbamodithioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom The compound has a prop-2-en-1-yl group attached to the nitrogen atom of the carbamodithioate group and a 3-chlorophenyl group attached to the carbon atom of the carbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate typically involves the reaction of 3-chloroaniline with carbon disulfide and an alkylating agent such as allyl bromide. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the carbamodithioate group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The process involves:

    Reactants: 3-chloroaniline, carbon disulfide, allyl bromide

    Catalyst: Potassium hydroxide

    Temperature: Controlled to optimize yield and purity

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols

    Substitution: Various substituted carbamodithioates

Scientific Research Applications

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of pesticides and fungicides due to its ability to inhibit the growth of certain microorganisms.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate involves the interaction of the carbamodithioate group with specific molecular targets. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This is particularly relevant in the inhibition of proteases, where the compound binds to the catalytic site and prevents substrate binding and subsequent catalysis. The molecular pathways involved include the disruption of enzyme activity and the inhibition of cellular processes dependent on these enzymes.

Comparison with Similar Compounds

Prop-2-en-1-yl (3-chlorophenyl)carbamodithioate can be compared with other carbamodithioate compounds, such as:

  • Prop-2-en-1-yl (4-chlorophenyl)carbamodithioate
  • Prop-2-en-1-yl (3-bromophenyl)carbamodithioate
  • Prop-2-en-1-yl (3-methylphenyl)carbamodithioate

Uniqueness

  • Chlorine Substitution : The presence of a chlorine atom at the 3-position of the phenyl ring in this compound imparts unique electronic properties, affecting its reactivity and interaction with molecular targets.
  • Reactivity : The specific substitution pattern influences the compound’s reactivity in chemical reactions, making it distinct from other similar compounds.

Properties

CAS No.

713-72-4

Molecular Formula

C10H10ClNS2

Molecular Weight

243.8 g/mol

IUPAC Name

prop-2-enyl N-(3-chlorophenyl)carbamodithioate

InChI

InChI=1S/C10H10ClNS2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13)

InChI Key

VMNCNPWWZYTRFD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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